

Environmental Fate and Persistence of Bromophos-ethyl in Soil: A Technical Guide

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Compound of Interest

Compound Name: *Bromophos-ethyl*

Cat. No.: *B052125*

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Introduction

Bromophos-ethyl, an organophosphate insecticide, was formerly used to control a range of agricultural and public health pests. As with many agrochemicals, understanding its behavior in the soil is critical for assessing its environmental impact. This technical guide provides a comprehensive overview of the environmental fate and persistence of **bromophos-ethyl** in soil, summarizing available quantitative data, outlining detailed experimental protocols for its study, and visualizing key processes. Given that **bromophos-ethyl** is an obsolete pesticide, publicly available data is limited; therefore, information from its closely related methyl analog, bromophos, is included for comparative purposes where noted.

Physicochemical Properties

A substance's chemical and physical properties are fundamental to its environmental fate.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ BrCl ₂ O ₃ PS	--INVALID-LINK--
Molecular Weight	394.05 g/mol	--INVALID-LINK--
Water Solubility	0.14 mg/L at 20 °C	--INVALID-LINK--
Vapor Pressure	4.60 x 10 ⁻⁵ mm Hg at 30 °C	--INVALID-LINK--
Log Kow (Octanol-Water Partition Coefficient)	6.15	--INVALID-LINK--
Henry's Law Constant	1.6 x 10 ⁻⁵ atm-m ³ /mol (estimated)	--INVALID-LINK--

Degradation and Persistence in Soil

The persistence of **bromophos-ethyl** in soil is influenced by a combination of biotic and abiotic degradation processes. It is generally considered to be non-persistent in soil systems[1].

Quantitative Data on Soil Persistence

Quantitative data on the dissipation of **bromophos-ethyl** in soil is scarce in publicly available literature. The following table summarizes the available data for **bromophos-ethyl** and its analog, bromophos.

Compound	Soil Type	DT ₅₀ (days)	Experimental Conditions	Reference
Bromophos-ethyl	Not Specified	8	Aerobic	--INVALID-LINK-- (Dataset no longer available)
Bromophos	High Moorland (acidic, high organic matter)	~11-12 (calculated from data)	Field application (0.5 g a.i./m ²)	--INVALID-LINK--
Bromophos	Sandy Soil	< 3	Field application (0.5 g a.i./m ²)	--INVALID-LINK--
Bromophos	Clay Soil	< 3	Field application (0.5 g a.i./m ²)	--INVALID-LINK--
Bromophos	Soil (unspecified)	88.5	Biodegradation screening study (inoculum)	--INVALID-LINK--
Bromophos	Soil (unspecified)	48.3	Illuminated (>290 nm)	--INVALID-LINK--
Bromophos	Soil (unspecified)	80	Dark control	--INVALID-LINK--

Note: DT₅₀ (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate.

Degradation Pathways

The primary routes of **bromophos-ethyl** degradation in the soil environment are microbial degradation, hydrolysis, and photodegradation.

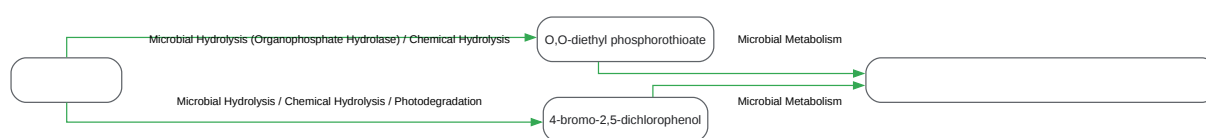
Microbial Degradation: This is often the most significant pathway for the breakdown of organophosphate pesticides in soil. Microorganisms, particularly bacteria, can utilize the pesticide as a source of carbon and phosphorus. The initial step in the microbial degradation of **bromophos-ethyl** is likely the hydrolysis of the phosphoester bond, catalyzed by enzymes such as organophosphate hydrolases (phosphotriesterases)[2]. This cleavage results in the

formation of O,O-diethyl phosphorothioate and 4-bromo-2,5-dichlorophenol. These primary metabolites can be further degraded by soil microorganisms.

Hydrolysis: **Bromophos-ethyl** is stable in aqueous suspensions up to a pH of 9. In more alkaline conditions, it undergoes slow hydrolysis[3]. The rate of hydrolysis is influenced by soil pH and temperature.

Photodegradation: On the soil surface, **bromophos-ethyl** can be degraded by sunlight. The half-life of the related compound bromophos under illumination was found to be shorter than in dark conditions, indicating that photolysis contributes to its degradation[4]. The primary photoproduct is likely 4-bromo-2,5-dichlorophenol[4].

Below is a diagram illustrating the putative degradation pathway of **bromophos-ethyl** in soil.



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Putative degradation pathway of **Bromophos-ethyl** in soil.

Sorption and Mobility in Soil

The mobility of a pesticide in soil, which determines its potential to leach into groundwater, is largely governed by its sorption to soil particles.

Quantitative Data on Soil Sorption

The soil organic carbon-water partitioning coefficient (K_{oc}) is a key indicator of a pesticide's tendency to adsorb to soil. A high K_{oc} value suggests strong adsorption and low mobility.

Compound	Koc (L/kg)	Mobility Classification	Method	Reference
Bromophos-ethyl	54,000 (estimated)	Immobile	Estimation	--INVALID-LINK--

The estimated high Koc value for **bromophos-ethyl** indicates that it is expected to have no mobility in soil and is unlikely to leach into groundwater[3]. It will be strongly adsorbed to soil organic matter and clay particles.

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable data on the environmental fate of pesticides. Below are detailed, representative protocols for key studies based on these guidelines.

Protocol 1: Aerobic Soil Degradation (based on OECD Guideline 307)

Objective: To determine the rate of aerobic degradation of **bromophos-ethyl** in soil and to identify its major transformation products.

Materials:

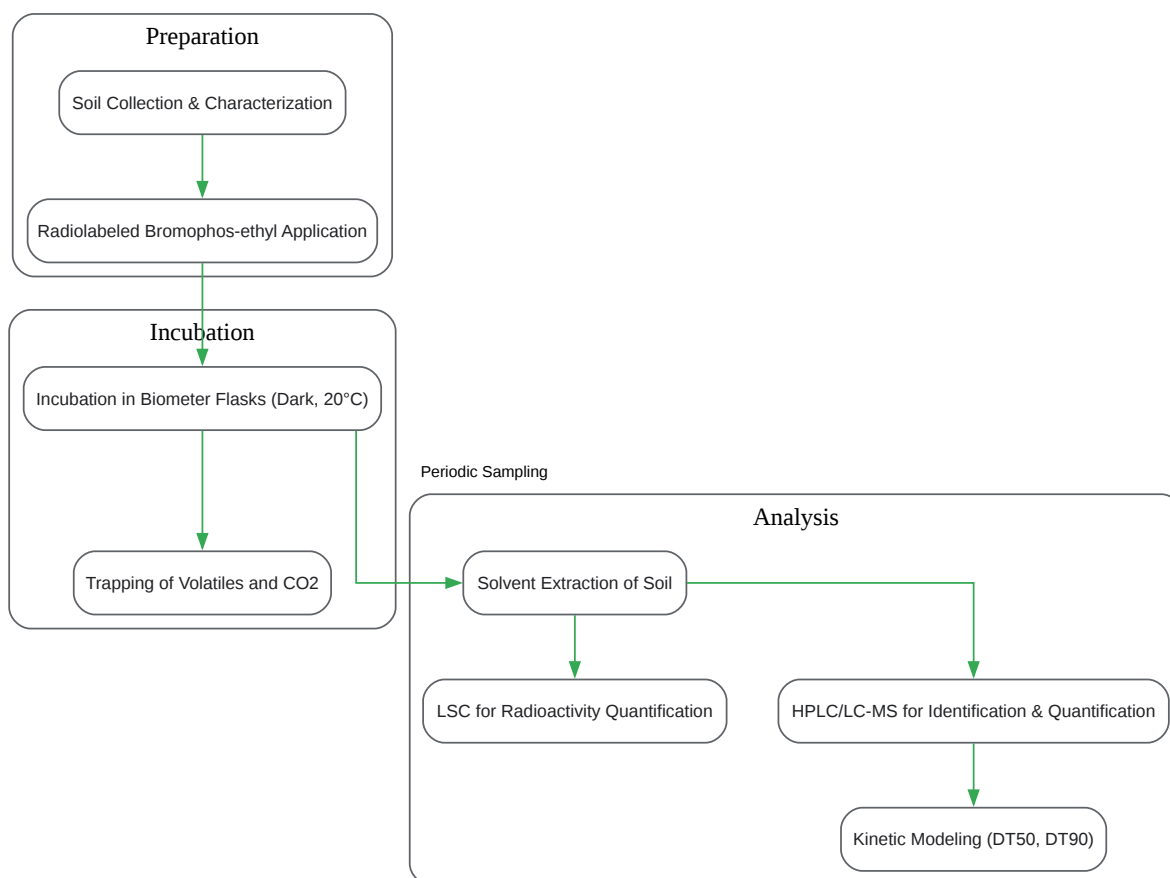
- Freshly collected and sieved (<2 mm) soil with known characteristics (e.g., texture, pH, organic carbon content, microbial biomass).
- Radiolabeled ([¹⁴C]) **bromophos-ethyl** of high purity.
- Analytical standards of **bromophos-ethyl** and its potential metabolites.
- Incubation vessels (e.g., biometer flasks) that allow for the trapping of CO₂ and volatile organic compounds.
- Incubator with controlled temperature and humidity.

- Extraction solvents (e.g., acetonitrile, methanol).
- Analytical instrumentation (e.g., LSC, HPLC-UV/radio-detector, LC-MS/MS, GC-MS).

Procedure:

- Soil Preparation and Treatment: Bring the soil to a moisture content of 40-60% of its maximum water holding capacity. Treat the soil with a solution of [^{14}C]-**bromophos-ethyl** at a concentration relevant to its agricultural use.
- Incubation: Place the treated soil samples into the biometer flasks and incubate in the dark at a constant temperature (e.g., 20 ± 2 °C). Include traps for CO_2 (e.g., potassium hydroxide solution) and volatile organics (e.g., polyurethane foam plugs).
- Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate flasks for analysis.
- Extraction: Extract the soil samples with an appropriate solvent or series of solvents. Analyze the CO_2 and volatile traps.
- Analysis: Quantify the total radioactivity in the extracts, traps, and remaining soil (non-extractable residues) using Liquid Scintillation Counting (LSC). Identify and quantify **bromophos-ethyl** and its transformation products in the extracts using HPLC with radio-detection and/or LC-MS/MS.
- Data Analysis: Plot the concentration of **bromophos-ethyl** and its major metabolites over time. Calculate the DT_{50} and DT_{90} values for **bromophos-ethyl** using appropriate kinetic models (e.g., single first-order).

The following diagram illustrates a typical workflow for a soil degradation study.



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Workflow for a soil degradation study.

Protocol 2: Adsorption-Desorption Study (based on OECD Guideline 106)

Objective: To determine the soil adsorption (K_d) and soil organic carbon-water partitioning (K_{oc}) coefficients of **bromophos-ethyl**.

Materials:

- At least four different soil types with varying organic carbon content, pH, and texture.
- Radiolabeled ($[^{14}\text{C}]$) **bromophos-ethyl**.
- 0.01 M CaCl_2 solution.
- Centrifuge tubes with screw caps.
- Shaker.
- Centrifuge.
- LSC.

Procedure:

- Preliminary Test: To determine the optimal soil-to-solution ratio, equilibration time, and to check for degradation during the experiment.
- Adsorption Phase:
 - Weigh a known amount of soil into centrifuge tubes.
 - Add a known volume of 0.01 M CaCl_2 solution containing a series of concentrations of $[^{14}\text{C}]$ -**bromophos-ethyl**.
 - Shake the tubes for the predetermined equilibration time at a constant temperature (e.g., $25 \pm 1^\circ\text{C}$).
 - Centrifuge the tubes to separate the soil and aqueous phases.
 - Analyze the radioactivity in the supernatant by LSC to determine the equilibrium concentration in the aqueous phase (C_e).

- Calculate the amount of **bromophos-ethyl** adsorbed to the soil by difference.
- Desorption Phase:
 - Remove a portion of the supernatant from the adsorption phase and replace it with a fresh 0.01 M CaCl₂ solution.
 - Resuspend the soil and shake for the same equilibration time.
 - Centrifuge and analyze the radioactivity in the supernatant to determine the amount of **bromophos-ethyl** desorbed.
- Data Analysis:
 - Calculate the adsorption coefficient (K_d) for each concentration and soil type.
 - Normalize K_d to the organic carbon content of the soil to obtain K_{oc} ($K_{oc} = (K_d / \%OC) * 100$).
 - Determine the Freundlich adsorption isotherm ($\log C_s = \log K_f + (1/n) \log C_e$) to describe the adsorption behavior.

Protocol 3: Analytical Method for Bromophos-ethyl and Metabolites in Soil

Objective: To quantify the residues of **bromophos-ethyl** and its primary metabolite, 4-bromo-2,5-dichlorophenol, in soil samples.

Instrumentation: Gas Chromatograph with Mass Spectrometric detection (GC-MS) or Liquid Chromatograph with tandem Mass Spectrometric detection (LC-MS/MS).

Sample Preparation (QuEChERS-based approach):

- Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 1 minute.
- Salting Out: Add magnesium sulfate and sodium chloride. Shake vigorously for 1 minute and then centrifuge.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
- Final Extract: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis:

- Column: A non-polar capillary column (e.g., HP-5ms).
- Injection: Splitless mode.
- Oven Program: A temperature gradient to separate the analytes.
- MS Detection: Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of **bromophos-ethyl** and its derivatized metabolite.

LC-MS/MS Analysis:

- Column: A reverse-phase C18 column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, both with a small amount of formic acid or ammonium formate.
- Ionization: Electrospray ionization (ESI) in positive or negative mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **bromophos-ethyl** and 4-bromo-2,5-dichlorophenol for high selectivity and sensitivity.

Conclusion

Bromophos-ethyl is an organophosphate insecticide with low persistence in soil. Its environmental fate is primarily dictated by microbial degradation, with hydrolysis and photodegradation also playing a role. The high estimated soil sorption coefficient (K_{oc}) of 54,000 suggests that **bromophos-ethyl** is immobile in soil and poses a low risk of leaching into groundwater. The primary degradation products are O,O-diethyl phosphorothioate and 4-bromo-2,5-dichlorophenol, which are further metabolized by soil microorganisms. While specific

experimental data for **bromophos-ethyl** is limited due to its obsolete status, standardized OECD protocols provide a robust framework for assessing its environmental fate and persistence. Further research, should it be required, would benefit from studies conducted under a variety of soil and environmental conditions to provide a more complete picture of its behavior in the terrestrial environment.

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